4-Dodecyl-O-cresol

Descripción

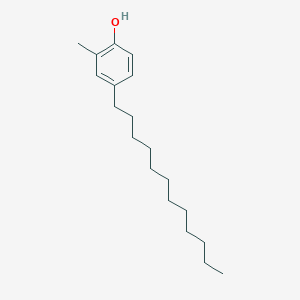

Structure

3D Structure

Propiedades

IUPAC Name |

4-dodecyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342118 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29665-59-6 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Dodecyl O Cresol

Alkylation Approaches for Dodecyl Group Incorporation onto Cresol (B1669610) Ring

The most direct and widely utilized method for synthesizing 4-dodecyl-o-cresol is the alkylation of the o-cresol (B1677501) aromatic ring. This electrophilic substitution reaction involves activating the aromatic ring with its electron-donating hydroxyl and methyl groups and reacting it with a suitable dodecylating agent.

The Friedel-Crafts alkylation is a cornerstone reaction for forming carbon-carbon bonds on aromatic rings. nih.gov In the context of this compound synthesis, this typically involves reacting o-cresol with a dodecyl-containing electrophile, such as 1-dodecene (B91753) or a dodecyl halide (e.g., dodecyl chloride or dodecyl bromide), in the presence of a catalyst. google.com

Classical Catalytic Systems: Traditional methods employ strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) as catalysts. nih.govbanglajol.info For example, a common laboratory-scale synthesis involves the reaction of o-cresol with dodecyl chloride using AlCl₃ as the catalyst. prepchem.com These catalysts are effective in generating the dodecyl carbocation or a polarized complex that readily attacks the electron-rich cresol ring. However, these homogeneous catalysts often require stoichiometric amounts, are corrosive, and generate significant acidic waste streams upon workup, posing environmental challenges. nih.gov

Alternative and Solid Acid Catalysts: Modern synthetic chemistry has moved towards more sustainable catalytic systems. Heterogeneous solid acid catalysts are a leading alternative, offering advantages such as reusability, reduced corrosion, and easier separation from the reaction mixture. semanticscholar.org Examples of such catalysts that have proven effective in the alkylation of phenols and related compounds include:

Zeolites: These microporous aluminosilicates (e.g., ZSM-5, Beta) possess strong Brønsted and Lewis acid sites within a structured framework, which can enhance regioselectivity. rsc.orgdicp.ac.cn

Sulfated Zirconia: This material is considered a superacid and is highly active for alkylation reactions even at lower temperatures. acs.orgmdpi.com

Mesoporous Materials: Catalysts like UDCaT-5, a mesoporous superacidic material, have been used for the alkylation of o-cresol, demonstrating high yields. researchgate.netdeepdyve.com

Niobium-based Catalysts: Niobium phosphate (B84403) has been shown to be an effective catalyst for the liquid-phase alkylation of phenols and anisole (B1667542) with long-chain olefins like 1-dodecene. scielo.br

Acidic Resins: Ion-exchange resins such as Amberlyst-15 can also catalyze the alkylation of phenols effectively. sci-hub.se

Table 1: Comparison of Catalytic Systems for Cresol Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Corrosive, stoichiometric amounts needed, difficult to recycle, waste generation nih.gov |

| Homogeneous Brønsted Acids | H₂SO₄, HF | Inexpensive, effective | Highly corrosive, environmental disposal issues, side reactions |

| Heterogeneous Solid Acids | Zeolites, Sulfated Zirconia, Niobium Phosphate, Acidic Resins | Reusable, non-corrosive, easy separation, tunable acidity, potential for high selectivity semanticscholar.orgrsc.orginderscienceonline.com | Can be more expensive, potential for deactivation, mass transfer limitations |

A significant challenge in the synthesis of this compound is controlling the position of alkylation on the o-cresol ring. The o-cresol molecule has three potential sites for electrophilic attack: C4 (para to -OH), C6 (ortho to -OH), and the oxygen atom of the hydroxyl group (O-alkylation).

The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. The hydroxyl group has a much stronger activating effect. sci-hub.se The primary factors influencing the final product distribution are:

Steric Hindrance: The methyl group at the C2 position and the hydroxyl group at the C1 position create significant steric hindrance around the C6 position. This sterically disfavors the attachment of a bulky dodecyl group at this site, thereby promoting alkylation at the less hindered C4 (para) position.

Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable product. In many phenol (B47542) alkylation systems, the para-substituted isomer is the thermodynamically favored product. researchgate.net

Catalyst Properties: The nature of the catalyst plays a crucial role. The pore size and shape of zeolites can be engineered to selectively allow the formation of the para isomer while restricting the formation of bulkier ortho isomers (shape selectivity). dicp.ac.cn The balance of Lewis and Brønsted acid sites on a catalyst surface can also influence the reaction pathway and product distribution. mdpi.comtaylorfrancis.com

Solvent and Reactant Ratio: The choice of solvent can affect the solvation of intermediates and transition states. Adjusting the molar ratio of reactants can also be used to fine-tune the selectivity towards mono-alkylation versus di-alkylation. semanticscholar.orgresearchgate.net

Under optimized conditions, the reaction can be directed to yield this compound as the major product over the 6-dodecyl-o-cresol isomer and the O-alkylated ether.

Friedel-Crafts Alkylation and Alternative Catalytic Systems

Synthesis of this compound Precursors and Intermediates

The primary precursors for the synthesis of this compound are o-cresol and a suitable dodecylating agent.

o-Cresol (2-methylphenol): This is a readily available industrial chemical, typically extracted from coal tar or synthesized from phenol or toluene (B28343). google.comwikipedia.org

Dodecylating Agents: The most common agents are 1-dodecene and dodecyl halides (chloride or bromide). 1-dodecene is often preferred in industrial and green chemistry applications as it avoids the formation of halide byproducts. google.com

An alternative, though less direct, synthetic strategy involves a two-step process of Friedel-Crafts acylation followed by reduction. This method can offer superior regioselectivity for the para-isomer.

Friedel-Crafts Acylation: o-Cresol is reacted with dodecanoyl chloride in the presence of a Lewis acid catalyst. The acyl group is strongly deactivating, which prevents multiple substitutions. Due to the steric hindrance at the C6 position, the dodecanoyl group is directed almost exclusively to the C4 position, forming the intermediate 4-dodecanoyl-o-cresol .

Reduction: The ketone functional group of the intermediate is then reduced to a methylene (B1212753) (-CH₂-) group. Standard reduction methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction can be employed to yield the final product, This compound . A similar pathway has been demonstrated for the synthesis of 4-dodecylphenol. prepchem.com

Green Chemistry Principles in this compound Synthetic Routes

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and economically efficient. Key strategies include:

Use of Heterogeneous Catalysts: As discussed, replacing traditional Lewis and Brønsted acids with solid, reusable catalysts like zeolites or sulfated zirconia minimizes corrosive waste and allows for simpler, continuous-flow processes. nih.govrsc.orginderscienceonline.com

Atom Economy: Using 1-dodecene as the alkylating agent is more atom-economical than using dodecyl halides. In an ideal reaction with 1-dodecene, all atoms from the reactants are incorporated into the product, with no byproducts generated. nih.gov

Solvent-Free Conditions: Performing the alkylation under solvent-free conditions, sometimes with the aid of microwave irradiation, can dramatically reduce reaction times and eliminate the environmental and economic costs associated with solvent use and disposal. semanticscholar.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to improve the efficiency of Friedel-Crafts alkylation processes, leading to shorter reaction times and potentially higher yields compared to conventional heating. semanticscholar.org

Post-Synthetic Modification Strategies of Cresol Derivatives

Once this compound is synthesized, it can be further modified to create new derivatives with tailored properties. Post-synthetic modification (PSM) typically targets the reactive functional groups present in the molecule. researchgate.netresearchgate.net For this compound, the primary site for modification is the phenolic hydroxyl group.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting the corresponding phenoxide (formed with a base) with an alkyl halide. This would transform the phenolic -OH into an -OR group, altering its polarity and chemical reactivity.

Esterification: The hydroxyl group can be readily acylated with acyl chlorides or acid anhydrides to form phenyl esters. researchgate.net This is a common strategy to protect the hydroxyl group or to introduce new functionalities.

Aromatic Ring Substitution: While the ring is already substituted with three groups, further electrophilic substitution (e.g., nitration, halogenation) is theoretically possible at the remaining C6 position. However, this position is highly sterically hindered by the adjacent methyl and dodecyl groups, making such reactions challenging and likely to require harsh conditions.

These modifications allow for the fine-tuning of the physicochemical properties of the this compound scaffold for specific applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 4-dodecyl-2-methylphenol | C₁₉H₃₂O |

| o-Cresol | 2-Methylphenol | C₇H₈O |

| 1-Dodecene | Dodec-1-ene | C₁₂H₂₄ |

| Dodecyl chloride | 1-Chlorododecane | C₁₂H₂₅Cl |

| Dodecyl bromide | 1-Bromododecane | C₁₂H₂₅Br |

| Dodecanoyl chloride | Dodecanoyl chloride | C₁₂H₂₃ClO |

| 4-Dodecanoyl-o-cresol | 1-(4-hydroxy-3-methylphenyl)dodecan-1-one | C₁₉H₃₀O₂ |

| Aluminum chloride | Aluminum trichloride | AlCl₃ |

| Sulfuric acid | Sulfuric acid | H₂SO₄ |

| Niobium phosphate | Niobium(V) phosphate | NbOPO₄ |

| Anisole | Methoxybenzene | C₇H₈O |

Chemical Reactivity and Transformation Pathways of 4 Dodecyl O Cresol

Electrophilic Aromatic Substitution Reactions of the Dodecyl Cresol (B1669610) Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The reaction typically proceeds through a two-step mechanism. The first, and rate-determining, step involves the attack of the electron-rich aromatic π-system on the electrophile (E+), which disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comhu.edu.jo In the second, faster step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is dictated by the nature of the existing substituents. In 4-dodecyl-o-cresol, the hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl (-CH₃) and dodecyl (-C₁₂H₂₅) groups are weakly activating and also ortho, para-directing, primarily through an inductive effect. hu.edu.jo

The combined influence of these groups directs incoming electrophiles to the positions ortho to the strongly activating hydroxyl group. In this compound, the positions on the ring are:

Position 1: -OH

Position 2: -CH₃

Position 3: Unsubstituted

Position 4: -C₁₂H₂₅

Position 5: Unsubstituted

Position 6: Unsubstituted

The hydroxyl group strongly activates positions 2, 4, and 6. However, positions 2 and 4 are already occupied. Therefore, electrophilic attack is most likely to occur at position 6, which is ortho to the hydroxyl group and meta to the dodecyl group. Position 3 is also available, being ortho to the dodecyl group and meta to the hydroxyl group, but it is less activated. Position 5 is meta to both the hydroxyl and methyl groups, making it the least reactive site.

A common example of EAS is the Friedel-Crafts reaction, which can be used to introduce additional alkyl or acyl groups onto the aromatic ring using an appropriate Lewis acid catalyst, such as aluminum chloride (AlCl₃). makingmolecules.com

Oxidative Transformations and Radical Reaction Mechanisms

This compound can undergo various oxidative transformations, often proceeding through radical reaction mechanisms. These reactions can be initiated by species such as hydroxyl radicals (OH•) and can lead to a range of oxidized products, including quinones. copernicus.org Radical chain reactions are characterized by three main phases: initiation, where a radical species is first generated; propagation, where the radical reacts to form a new radical in a chain process; and termination, where two radicals combine to form a stable, non-radical product. lumenlearning.comyoutube.com

A significant oxidative pathway for cresol and other phenolic compounds is aromatic ring hydroxylation, particularly in atmospheric and biological chemistry. copernicus.orgcopernicus.org This process involves the addition of hydroxyl radicals to the aromatic ring. Studies on o-cresol (B1677501) oxidation by OH radicals have shown that the reaction proceeds rapidly, much faster than the oxidation of its precursor, toluene (B28343). copernicus.org

The mechanism can involve several routes, including:

Direct OH Addition: The electrophilic OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then react further, often with oxygen.

Epoxidation: An epoxide may form across one of the double bonds in the aromatic ring, which subsequently rearranges to a phenol (B47542). nih.gov

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the hydroxyl group, forming a phenoxy radical, which is resonance-stabilized.

Successive OH additions to the cresol ring can lead to the formation of highly oxygenated, low-volatility products. copernicus.orgcopernicus.org Research on cresol oxidation has identified the formation of various polyhydroxylated and quinone-type products. copernicus.orgd-nb.info

Table 1: Products Identified from the OH Radical-Initiated Oxidation of Cresol Isomers This table is based on data for cresol isomers as a model for the reactivity of the cresol moiety in this compound.

| Reactant | Identified Products |

| o-Cresol | 1,2-Dihydroxy-3-methylbenzene, Methyl-1,4-benzoquinone, Dihydroxy, Trihydroxy, and Tetrahydroxy Toluenes |

| p-Cresol (B1678582) | 1,2-Dihydroxy-4-methylbenzene |

| m-Cresol (B1676322) | 1,2-Dihydroxy-3-methylbenzene, 1,2-Dihydroxy-4-methylbenzene, Methyl-1,4-benzoquinone |

Source: copernicus.orgd-nb.info

The kinetics of cresol oxidation have been investigated under various conditions. Studies of o-cresol oxidation in supercritical water provide insight into the reaction rates and dependencies on reactant concentrations. A power-law rate expression was determined to best correlate the kinetic data for o-cresol disappearance. osti.gov

Another study examined the kinetics of o-cresol oxidation by cerium(IV) in a sulfuric acid medium, finding that the reaction follows first-order kinetics with respect to the oxidant, Ce(IV), and fractional orders for cresol and H⁺ ions. researchgate.net

Table 2: Kinetic Parameters for the Oxidation of o-Cresol This table presents kinetic data for o-cresol as a representative model for the cresol functional group.

| Reaction System | Rate Law Expression | Activation Energy (Ea) | Reference |

| Oxidation in Supercritical Water | rate = 10⁵.⁷ exp(-29700/RT)[o-cresol]⁰.⁵⁷[O₂]⁰.²²[H₂O]¹.⁴⁴ | 29.7 kcal/mol | osti.gov |

| Oxidation by Cerium(IV) | First-order in [Ce(IV)], fractional order in [o-Cresol] and [H⁺] | Not Specified | researchgate.net |

Mechanisms of Aromatic Ring Hydroxylation

Mechanistic Analysis of C-C and C-O Bond Formations

The structure of this compound allows for reactions that form new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, expanding its chemical utility.

C-C Bond Formation: Friedel-Crafts reactions, as mentioned in section 3.1, are a primary method for forming new C-C bonds on the aromatic ring. makingmolecules.comhu.edu.jo Beyond this, enzymatic and radical-mediated processes can also lead to C-C bond formation. Many enzymatic C-C bond-forming reactions proceed through the coupling of diradical systems. nih.gov In synthetic chemistry, radical reactions can achieve C-C bond formation through mechanisms like halogen atom transfer, where a carbon radical adds to an alkene or another unsaturated system. mdpi.com

C-O Bond Formation: The phenolic hydroxyl group is the primary site for C-O bond formation. A key reaction is the synthesis of diaryl ethers, often accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. mdpi.com A study demonstrated this by reacting p-cresol with iodobenzene (B50100) in the presence of a copper(I) catalyst to form 1-methyl-4-phenoxybenzene. mdpi.com

The generally accepted mechanism for this type of copper-catalyzed C-O bond formation involves a catalytic cycle:

Oxidative Addition: The copper(I) catalyst reacts with the aryl halide, undergoing oxidation to a copper(III) intermediate.

Deprotonation/Coordination: The phenol is deprotonated by a base, and the resulting phenoxide coordinates to the copper center.

Reductive Elimination: The aryl and phenoxy groups on the copper center couple, forming the new C-O bond of the diaryl ether product and regenerating the copper(I) catalyst. mdpi.com

Derivatization Reactions for Specific Chemical Functionalities

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a specific application, particularly in analytical chemistry. research-solution.com For analytes intended for gas chromatography (GC), derivatization is often necessary to increase volatility and thermal stability. sigmaaldrich.com The primary site for derivatization on this compound is the polar, active hydrogen of the hydroxyl group.

Common derivatization reactions include:

Silylation: This is one of the most common methods for derivatizing hydroxyl groups. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), replaces the acidic proton of the -OH group with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This reaction significantly increases the volatility of the phenolic compound.

Acylation: This reaction introduces an acyl group (R-C=O) to the molecule by converting the hydroxyl group into an ester. research-solution.com Reagents such as acid anhydrides or acid chlorides are used for this purpose. The resulting esters are generally more volatile and thermally stable than the parent phenol. researchgate.net

Alkylation: This process involves adding an alkyl group, converting the phenol into an ether. This also serves to cap the polar hydroxyl group, increasing volatility for GC analysis. research-solution.com

Table 3: Common Derivatization Reactions for the Hydroxyl Group of this compound

| Reaction Type | Common Reagent(s) | Functional Group Formed | Purpose |

| Silylation | BSTFA, TMCS | Trimethylsilyl Ether (-O-Si(CH₃)₃) | Increase volatility and thermal stability for GC analysis |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride | Ester (-O-CO-R) | Increase volatility, improve chromatographic properties |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Ether (-O-R) | Protect the hydroxyl group, increase volatility |

Source: research-solution.comsigmaaldrich.comresearchgate.net

Advanced Analytical Methodologies for 4 Dodecyl O Cresol Characterization

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the analysis of 4-dodecyl-o-cresol, providing powerful means for separation from impurities and positional isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely utilized, each offering distinct advantages for the analysis of this long-chain alkylphenol.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Method development typically involves the optimization of several key parameters to achieve adequate resolution and sensitivity. A C18 (ODS) column is often the first choice due to its hydrophobicity, which is well-suited for retaining the nonpolar dodecyl chain of the analyte. However, for resolving positional isomers, phenyl-based columns can offer superior selectivity due to π-π interactions with the aromatic ring of the cresol (B1669610). shimadzu.com

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure the phenolic hydroxyl group remains protonated. sielc.com For detection, a UV detector is commonly used, with the wavelength set around 270-280 nm to capture the absorbance of the phenolic chromophore. In cases requiring higher sensitivity and specificity, especially for complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). irsst.qc.ca For instance, a method developed for 4-ethyl-o-cresol, a related compound, utilizes RP-HPLC with a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For MS compatibility, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

Table 1: Exemplary HPLC Conditions for Cresol Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | CYCLOBOND I 2000, 25 cm x 4.6 mm, 5 µm | |

| Mobile Phase | Water:Methanol (90:10) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

| Elution Order | o-cresol (B1677501) < phenol (B47542) < m-cresol (B1676322) < p-cresol (B1678582) | |

Gas Chromatography (GC) Applications for Dodecyl Cresol Analysis

Gas chromatography is a high-resolution separation technique particularly suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed effectively by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is frequently cited as the method for purity assessment of commercially available this compound. avantorsciences.com

For the analysis of cresol isomers, GC generally provides better resolution compared to standard HPLC methods. osha.gov The choice of capillary column is critical; wax-based columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) or ionic liquid columns can provide the necessary polarity and selectivity to separate closely related phenolic compounds. lmaleidykla.lt For example, a method for analyzing cresol isomers in aqueous solutions utilized an Elite Wax fused silica (B1680970) capillary column. lmaleidykla.lt To enhance volatility and improve peak shape, derivatization of the phenolic hydroxyl group, typically through silylation, can be employed. wiley.com

Table 2: Typical GC Parameters for Cresol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SLB®-IL60i, 30 m x 0.25 mm I.D., 0.20 µm | |

| Oven Temperature | 160 °C (Isothermal) | |

| Injector Temperature | 280 °C | |

| Detector | Mass Spectrometer (MSD) |

| Carrier Gas | Helium | |

Strategies for Positional Isomer Resolution in Complex Mixtures

The presence of other dodecyl cresol isomers represents a significant analytical challenge due to their similar physical and chemical properties. Effective separation is crucial for accurate quantification and characterization.

Several strategies can be employed to resolve these positional isomers:

Orthogonal Chromatography: Utilizing different separation mechanisms can be effective. For instance, if a standard C18 column fails to resolve isomers, a phenyl-based column in HPLC can be used to exploit π-π interactions, offering a different selectivity. shimadzu.com A study demonstrated that while an ODS column could not separate o- and m-cresol, a phenyl column achieved satisfactory separation. shimadzu.com

Derivatization: Chemical derivatization can alter the volatility and chromatographic behavior of the isomers. Silylation of the hydroxyl group is a common strategy in GC analysis, which can significantly improve the separation of m- and p-cresol, isomers that often co-elute in their underivatized form. wiley.com

Advanced Stationary Phases: The use of specialized GC or HPLC columns, such as those with cyclodextrin-based chiral stationary phases, can resolve isomers through inclusion complexation mechanisms. researchgate.net

Adsorption Chromatography: Techniques involving selective adsorbents, like molecular sieves, have been shown to separate cresol isomers based on molecular size and shape differences. google.com

Mass Spectrometry for Molecular Structure Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. When coupled with a chromatographic inlet (GC-MS or LC-MS), it offers highly selective and sensitive quantification.

In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectrum contains a molecular ion peak (M+) corresponding to the molecular weight of the compound (276.46 g/mol ) and a series of fragment ions that provide structural information. uni.lu The fragmentation pattern is influenced by the positions of the methyl and dodecyl groups on the phenol ring.

For more advanced quantification, especially in complex biological or environmental samples, tandem mass spectrometry (MS/MS) is the method of choice. irsst.qc.ca This technique involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]+) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. irsst.qc.ca

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 277.25261 | 172.3 |

| [M+Na]+ | 299.23455 | 184.1 |

| [M-H]- | 275.23805 | 174.5 |

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure and integrity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (coupling) provide definitive information about the substitution pattern on the ring.

Dodecyl Chain Protons: The long alkyl chain will produce a series of signals in the upfield region, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm and the numerous methylene (B1212753) groups creating a complex multiplet around 1.2-1.6 ppm.

Phenolic Proton: The hydroxyl (-OH) proton gives a characteristic signal that can vary in chemical shift (e.g., ~4.5–5.5 ppm) depending on the solvent and concentration.

Methyl Group Protons: The methyl group attached to the ring will appear as a singlet in the region of 2.0-2.5 ppm.

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of the dodecyl chain and the substituted phenol ring.

Spectrophotometric Approaches for Concentration Determination and Reaction Monitoring

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative analysis of this compound, particularly for concentration determination and monitoring chemical reactions.

The phenolic chromophore in this compound exhibits characteristic UV absorption maxima. As a detector for HPLC, the wavelength is often set between 270 nm and 280 nm. For direct quantification in simple solutions, a calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).

While the UV spectra of cresol isomers are highly overlapping, making their individual quantification in a mixture difficult by conventional spectrophotometry, chemometric techniques can overcome this limitation. pjps.pk Methods like principal component regression (PCR) and partial least squares (PLS) use multivariate calibration models to resolve the contributions of each isomer from the composite spectrum of the mixture, allowing for their simultaneous determination without prior separation. pjps.pk

Furthermore, spectrophotometry can be used in colorimetric assays. For example, a method for determining mercury (II) uses a related compound, 2-(2-thiazolylazo)-p-cresol, which forms a colored complex with the metal ion, allowing for its quantification by measuring the absorbance in the visible region. tubitak.gov.tr This highlights the potential for developing specific colorimetric methods for reactions involving cresol derivatives.

Computational and Theoretical Investigations of 4 Dodecyl O Cresol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-dodecyl-o-cresol. These calculations provide a foundational understanding of the molecule's reactivity.

Detailed calculations on related phenolic structures, such as cresol (B1669610) isomers and other alkylphenols, offer valuable insights that can be extrapolated to this compound. spiedigitallibrary.orgirejournals.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between these orbitals is an indicator of the molecule's chemical stability. spiedigitallibrary.orgphyschemres.org

Table 1: Calculated Electronic Properties of Phenolic Analogs Data extrapolated from studies on cresol isomers and other alkylphenols. spiedigitallibrary.orgbiointerfaceresearch.comnih.gov

| Property | Exemplary Value Range | Significance |

|---|---|---|

| HOMO Energy (eV) | -5.1 to -5.4 | Indicates electron-donating ability (antioxidant potential) |

| LUMO Energy (eV) | -0.9 to -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.0 to 4.3 | Relates to chemical stability and reactivity |

| Dipole Moment (Debye) | 1.3 to 1.6 | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. These simulations model the movement of atoms and molecules based on classical mechanics.

Furthermore, MD simulations are crucial for understanding the intermolecular interactions of this compound. The hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.gov In a solution, it can form hydrogen bonds with solvent molecules. researchgate.net In aggregates of this compound, intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules can lead to the formation of dimers or larger clusters. researchgate.net The strength and dynamics of these hydrogen bonds, as well as van der Waals interactions involving the aromatic ring and the alkyl chain, are quantifiable through MD simulations. nih.gov

Table 2: Conformational and Interaction Parameters for Alkylphenols from MD Simulations Illustrative data based on simulations of long-chain alkyl groups and cresol-solvent interactions. nih.govresearchgate.net

| Parameter | Description | Typical Findings |

|---|---|---|

| Dodecyl Chain End-to-End Distance | Measures the extension of the alkyl chain. | Fluctuates, with a preference for partially folded states in non-polar environments. |

| Hydroxyl Group Hydrogen Bonds | Number and lifetime of H-bonds with solvent or other solute molecules. | Strong, directional interactions with polar solvents; can form persistent dimers. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another atom at a certain distance. | Shows distinct peaks for hydrogen-bonded atoms and solvation shells around the molecule. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction mechanisms and their associated activation energies.

A primary reaction of interest for phenolic compounds is oxidation, which is central to their role as antioxidants. Theoretical studies on phenol (B47542) and its derivatives show that oxidation can proceed through different mechanisms, such as hydrogen atom transfer (HAT) from the hydroxyl group or single-electron transfer (SET). nih.gov Computational modeling can determine the bond dissociation enthalpy (BDE) of the O-H bond, a key parameter for the HAT mechanism. A lower BDE indicates a greater ease of hydrogen atom donation to a radical species. nih.gov

Another important class of reactions is electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. The hydroxyl and alkyl groups on the ring direct incoming electrophiles to specific positions (ortho and para). Theoretical calculations can model the potential energy surface for the approach of an electrophile, identifying the transition states for substitution at different ring positions and thus explaining the observed regioselectivity. researchgate.netchemrxiv.org

Table 3: Exemplary Calculated Activation Energies for Phenolic Reactions Representative data from theoretical studies on the oxidation of phenol. nih.govrsc.org

| Reaction Step | Exemplary Activation Energy (kcal/mol) | Significance |

|---|---|---|

| O-H Bond Fission (Homolytic) | ~85-90 | Energy required to form a phenoxy radical, relevant to pyrolysis. rsc.org |

| Hydrogen Abstraction by a Radical | ~7-12 | A key step in antioxidant activity (HAT mechanism). |

| Electrophilic Attack at ortho-position | Varies with electrophile | Determines the rate of substitution reactions at a specific site. |

Structure-Reactivity and Structure-Property Relationship Studies from Computational Data

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or computational properties of molecules with their experimental properties or biological activities. nih.gov For this compound and related phenolic compounds, these studies are particularly valuable for predicting properties like antioxidant efficacy, toxicity, or chromatographic behavior. mdpi.comtandfonline.comacs.org

In a typical QSPR/QSAR study for phenolic antioxidants, a series of related compounds is analyzed. researchgate.net For each compound, a set of computational descriptors is calculated. These can include electronic descriptors (like HOMO/LUMO energies, atomic charges), steric descriptors (like molecular volume or surface area), and topological descriptors (which describe the connectivity of the atoms). nih.govresearchgate.net Statistical methods are then used to find a correlation between these descriptors and an experimentally measured property, such as the radical scavenging activity. researchgate.netfrontiersin.org

These models can then be used to predict the properties of new or untested compounds like this compound. The presence of the electron-donating methyl and dodecyl groups, along with the hydroxyl group, is expected to enhance its antioxidant properties. QSPR models can quantify this effect and compare its predicted activity to other phenolic compounds. researchgate.net

Table 4: Common Computational Descriptors in QSPR/QSAR of Phenolic Antioxidants Based on various studies of phenolic compounds. nih.govresearchgate.netmdpi.com

| Descriptor Type | Example Descriptor | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Directly relates to the ease of hydrogen atom donation. |

| Electronic | Ionization Potential (related to HOMO) | Relates to the ease of electron donation (SET mechanism). |

| Electronic | Charge on Phenolic Oxygen | Influences the reactivity of the hydroxyl group. researchgate.net |

| Steric/Topological | Molecular Volume | Can affect the accessibility of the reactive site to radicals. |

Applications of 4 Dodecyl O Cresol in Materials Science and Polymer Chemistry

4-Dodecyl-O-cresol as a Key Building Block for Liquid Crystal Systems

The molecular architecture of this compound, featuring a rigid aromatic cresol (B1669610) core attached to a flexible long alkyl (dodecyl) chain, makes it a suitable candidate for the synthesis of liquid crystalline materials. americanchemicalsuppliers.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their formation is often driven by the self-assembly of molecules with this combination of rigid and flexible parts.

The dodecyl group (C12H25) provides the necessary fluidity and influences the transition temperatures of the mesophases (the liquid crystal phases). Research into thermotropic liquid crystalline systems often involves synthesizing molecules where different alkyl chains are attached to a central mesogenic unit. For instance, studies on rufigallol (B1680268) derivatives have shown that incorporating long alkyl chains, such as dodecyl chains, contributes to lowering the phase transition temperatures, even resulting in room temperature liquid crystals. researchgate.net Similarly, the synthesis of other liquid crystal systems has involved reacting various n-alkyl bromides with phenolic compounds to create molecules that exhibit liquid crystalline behavior. ijres.org Suppliers explicitly list this compound as a building block for liquid crystals, underscoring its role in this field. americanchemicalsuppliers.coma2bchem.com The synthesis of calixarene-based liquid crystals also utilizes 4-alkylbenzene derivatives, with the alkyl chain length, including dodecyl, being a key variable in determining the properties of the resulting material. acs.org

Role in the Synthesis and Modification of Phenolic Resins and Novolac Polymers

Phenolic resins, including novolacs, are synthetic polymers known for their hardness and thermal stability, but they can also be brittle. google.com The incorporation of long-chain alkylphenols, such as those with dodecyl groups, is a key strategy for modifying these properties. When phenols with long aliphatic hydrocarbon side chains (containing 8 to 18 carbon atoms) are used as partial substitutes for simple phenol (B47542) in the reaction with aldehydes, they act as internal plasticizers. google.com

This internal plasticization results in resins with significantly improved flexibility and impact resistance compared to unmodified or externally plasticized phenolic resins. google.com The long dodecyl chain of this compound disrupts the dense cross-linking that is characteristic of traditional phenolic resins, thereby imparting flexibility to the polymer backbone. Novolac resins, a type of thermoplastic phenolic resin, are synthesized through the condensation of phenols (like cresol) with formaldehyde (B43269) under acidic conditions. koreascience.krmdpi.comrdd.edu.iq By using an alkylated cresol such as this compound, the resulting novolac polymer can be tailored for specific applications where enhanced flexibility and better wetting properties on substrates are desired. google.com The use of o-cresol (B1677501) specifically can lead to the formation of linear oligomers, as the cresol ring has only two activated positions for formaldehyde substitution, which allows for controlled polymer structures. mdpi.com

Development of Functional Polymeric Materials Incorporating Dodecyl Cresol Moieties

Functional polymers are materials designed to possess specific properties and to respond to external stimuli. dokumen.pub The incorporation of specific chemical groups, or moieties, is a primary method for creating these advanced materials. The dodecyl cresol moiety imparts a combination of hydrophobicity (from the dodecyl chain) and chemical reactivity (from the phenolic hydroxyl group).

Research has shown that phenolic compounds like cresol can be grafted onto biopolymers such as chitosan (B1678972) using enzymatic processes. researchgate.net This functionalization can alter the properties of the original polymer, introducing new capabilities. While not specific to this compound, these studies demonstrate the principle of incorporating cresol moieties to create functional materials. Furthermore, dodecyl groups are utilized in other polymer systems to influence their properties. For example, sodium dodecyl sulfate (B86663) is used as a template in free radical polymerization to create ordered structures, and poly(3-dodecyl-oxy-2,5-thienylene vinylene) is a processable conjugated polymer developed for its specific optoelectronic properties. dokumen.pubrsc.org By extension, incorporating the this compound moiety into polymer backbones could yield materials with tailored solubility, thermal properties, and surface characteristics for applications ranging from specialized coatings to responsive materials. researchgate.net

Engineering of Advanced Composites and Hybrid Materials with this compound Derivatives

Advanced composites and hybrid materials combine two or more distinct materials to create a new material with enhanced properties. Phenolic and epoxy resins are frequently used as the matrix in fiber-reinforced composites due to their thermal stability and adhesive properties. researchgate.netjustia.com O-cresol novolac-based epoxy resins (EOCN) are specifically used in the electronics industry for encapsulating semiconductor components, where high purity and protective properties are paramount. njchm.com

The modification of these resins with derivatives of this compound can lead to composites with improved toughness and processability. For example, Toray's Cetex® TC1225 is a thermoplastic composite that uses a polyaryletherketone (PAEK) resin, which can be overmolded with other polymers, demonstrating the principle of combining different materials for superior performance. toraytac.com The dodecyl group in this compound can enhance the compatibility and interfacial adhesion between the polymer matrix and reinforcing fillers or other components in a composite or hybrid material. Hybrid materials composed of inorganic nanoparticles and organic compounds containing cresol moieties have been developed for applications such as the selective extraction of pollutants, indicating the utility of the cresol group in creating functional surfaces on an inorganic base. researchgate.net Therefore, derivatives of this compound are valuable components for engineering advanced materials with a tailored balance of mechanical strength, thermal resistance, and flexibility. acpmex.comtoraytac.com

Environmental Chemistry and Chemical Degradation Mechanisms of O Cresol Derivatives

Adsorption Processes of Alkylated Cresols on Environmental Matrices

Adsorption is a key process that controls the mobility and bioavailability of alkylated cresols in the environment. numberanalytics.com It involves the accumulation of these compounds at the interface between a solid phase (like soil or sediment particles) and the aqueous phase. numberanalytics.com The long alkyl chain, such as the dodecyl group in 4-dodecyl-o-cresol, significantly influences its adsorptive behavior, primarily due to its hydrophobic nature.

Environmental matrices like soils and sediments are complex mixtures of minerals (e.g., clays, iron oxides) and organic matter. numberanalytics.commdpi.com The interaction of alkylated cresols with these components determines their retention and potential for transport. epa.gov

To quantify the adsorption capacity of environmental matrices for alkylated cresols and to understand the rate at which this process occurs, various isotherm and kinetic models are employed. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount accumulated on the solid phase at a constant temperature. primescholars.comscielo.br

Commonly used isotherm models include:

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. pjoes.com The adsorption of o-cresol (B1677501) on active carbon has been shown to fit the Langmuir equation. pjoes.com

Freundlich Isotherm : This empirical model is applied to adsorption on heterogeneous surfaces and assumes that the adsorption energy is not uniform. mdpi.com It is often suitable for describing the adsorption of alkylphenols. mdpi.com

Temkin Isotherm : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.comscirp.org Studies on nonylphenol, a structurally similar alkylphenol, have shown that the Temkin model can effectively predict experimental data. mdpi.comcapes.gov.br

Adsorption kinetics describe the rate of adsorbate uptake and the time required to reach equilibrium. Key kinetic models include:

Pseudo-First-Order Model : This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model : This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com The adsorption of nonylphenol on various adsorbents has been successfully described by the pseudo-second-order model. mdpi.commdpi.com

| Compound | Adsorbent | Isotherm Model | Parameters | Reference |

|---|---|---|---|---|

| o-Cresol | Active Carbon | Langmuir | q∞=1.153 mmol·g-1, K=1,324 dm3·mol-1 | pjoes.com |

| Nonylphenol | Alginate-Activated Carbon Beads | Freundlich | R2 = 0.96 | mdpi.com |

| Nonylphenol Polyethylene (B3416737) Glycol (NPEG) | Natural Zeolites | Temkin | Model provided a good fit to experimental data. | mdpi.com |

| 4,6-Dinitro-o-cresol | Activated Carbon | Freundlich | K=169 (mg/g)(L/mg)1/n, 1/n=0.27 | accessengineeringlibrary.com |

| Compound | Adsorbent | Kinetic Model | Correlation Coefficient (R2) | Reference |

|---|---|---|---|---|

| Nonylphenol Polyethylene Glycol (NPEG) | Natural Zeolites | Pseudo-Second-Order | Satisfactorily adjusted to the model. | mdpi.com |

| Nonylphenol | Alginate-Activated Carbon Beads | Pseudo-Second-Order | 0.95 - 0.99 | mdpi.com |

| Butylparaben | Coconut-Based Activated Carbon | Pseudo-Second-Order | Well-fitted to the data. | scirp.org |

The adsorption of this compound onto environmental matrices is driven by a combination of interactions between the molecule and the surface of soil and sediment particles. The long, nonpolar dodecyl chain imparts significant hydrophobicity to the molecule. This is a primary driver for its partitioning from the polar aqueous phase to the solid surfaces of soil organic matter and minerals.

Hydrophobic Interactions : The dodecyl tail avoids contact with water and preferentially associates with nonpolar fractions of soil organic matter. This is a major mechanism for the retention of long-chain alkylated phenols in the environment.

Adsorption Isotherms and Kinetic Models

Photocatalytic Oxidation Pathways and Kinetics of Cresol Degradation

Photocatalytic oxidation is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species for the degradation of organic pollutants. mdpi.comresearchgate.net This technology has shown potential for the decomposition of phenolic compounds, including cresol derivatives. researchgate.netmdpi.com

Heterogeneous photocatalysis involves a semiconductor catalyst, typically a metal oxide, suspended in the contaminated water. mdpi.com When the semiconductor is illuminated with light of sufficient energy (equal to or greater than its bandgap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). beilstein-journals.org

These charge carriers can initiate redox reactions:

Oxidation : The positive holes (h⁺) in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). mdpi.com

Reduction : The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.

The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the cresol molecule, leading to the hydroxylation of the aromatic ring and eventual mineralization to CO₂, water, and inorganic ions. researchgate.netunito.it Commonly used semiconductor materials include titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netbeilstein-journals.org Studies on o-, m-, and p-cresol (B1678582) have shown that photocatalytic oxidation with both TiO₂ and ZnO leads to the formation of hydroxylated intermediates like methylhydroquinone (B43894) and methylpyrocatechol. researchgate.net

| Compound | Catalyst | Key Finding | Reference |

|---|---|---|---|

| o-, m-, p-Cresol | ZnO and TiO₂ | Main products were hydroxylated derivatives; reaction rate increased with pH. | researchgate.net |

| p-Cresol | Copper Chloride (CuCl₂) | Degradation of 68.8% was achieved at a pH of 8 and a catalyst dose of 0.8 g/L. | ajol.info |

| o-Cresol, m-Cresol (B1676322) | TiO₂ Nanoparticles | The apparent degradation rate constant trend was o-cresol > m-cresol. | mdpi.com |

| o-Cresol | TiO₂/Active Carbon | A two-step process of adsorption followed by photocatalysis was effective for removal. | pjoes.com |

The presence of a long alkyl chain like the dodecyl group is expected to significantly influence the photodegradation of this compound. The exact effect depends on a balance of factors:

Surface Adsorption : The hydrophobic dodecyl chain can enhance the adsorption of the molecule onto the surface of the semiconductor catalyst. Since photocatalysis is a surface-mediated process, increased adsorption can bring the reactant into close proximity with the generated hydroxyl radicals, potentially increasing the degradation rate.

Solubility : The low water solubility of this compound, due to the long alkyl chain, might limit its availability in the bulk solution for mass transfer to the catalyst surface.

Steric Hindrance : The bulky dodecyl group might sterically hinder the attack of hydroxyl radicals on the aromatic ring, potentially slowing down the initial steps of degradation compared to a smaller molecule like o-cresol.

Competition for Oxidants : The alkyl chain itself can be oxidized, consuming some of the photogenerated radicals. This could lead to the formation of various intermediates before complete mineralization is achieved.

Heterogeneous Photocatalysis with Semiconductor Materials

Advanced Oxidation Processes (AOPs) for the Chemical Transformation of Alkyl Cresols

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comrsc.orgmdpi.com AOPs are considered highly effective for the degradation of refractory compounds like cresol derivatives. mdpi.comresearchgate.net

Several AOPs have proven effective for cresol degradation:

Fenton and Photo-Fenton Processes : The classic Fenton reaction uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.comoapen.org This process is effective in an acidic pH range. mdpi.com The photo-Fenton process enhances the reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of radical production. researchgate.net

Ozonation : Ozone (O₃) is a powerful oxidant that can react directly with organic molecules or decompose in water (especially at high pH) to form hydroxyl radicals. unito.itmdpi.com The reaction of ozone with cresols has been shown to proceed via attack on the aromatic ring, leading to ring cleavage and the formation of smaller, more biodegradable organic acids. unito.it

UV/H₂O₂ Process : The photolysis of hydrogen peroxide with ultraviolet (UV) light is a simple and effective method for generating hydroxyl radicals. researchgate.netresearchgate.net This process avoids the use of catalysts and the production of sludge. Studies on o-cresol have shown that the degradation rate is effective and follows first-order kinetics with respect to the cresol concentration. researchgate.netresearchgate.net

These processes can mineralize alkyl cresols into carbon dioxide and water, or transform them into more biodegradable intermediates, thus reducing their environmental persistence and toxicity. mdpi.comresearchgate.net

Biotransformation Mechanisms of Alkyl Cresols: Insights from Chemical Pathways

The environmental fate of alkylated cresols, such as this compound, is largely dictated by microbial biotransformation processes. These compounds, characterized by a hydroxyl group and at least one methyl group attached to a benzene (B151609) ring, with an extended alkyl chain, are subject to enzymatic degradation by a variety of soil and aquatic microorganisms. The persistence and potential toxicity of these compounds are therefore intrinsically linked to the metabolic capabilities of these microbial communities.

Research into the biodegradation of alkylphenols, a class of compounds that includes alkyl cresols, has revealed that the length and branching of the alkyl chain are critical factors in determining the degradation pathway and rate. While specific studies on this compound are limited, the broader understanding of alkylphenol biodegradation provides a strong basis for inferring its environmental transformation.

The initial enzymatic attack on long-chain alkylphenols is a crucial step in their degradation and can proceed via two primary routes: hydroxylation of the aromatic ring or oxidation of the alkyl side chain. In many bacterial species, particularly within the genera Pseudomonas and Rhodococcus, the preferred mechanism for the breakdown of 4-alkylphenols involves the hydroxylation of the aromatic ring to form an alkylcatechol. This reaction is typically catalyzed by a multicomponent phenol (B47542) hydroxylase or a specific alkylphenol hydroxylase. frontiersin.org

For instance, Pseudomonas sp. strain KL28 has been shown to degrade a range of 4-n-alkylphenols (with alkyl chains from C1 to C5) by first converting them to their corresponding 4-alkylcatechols. frontiersin.org This initial hydroxylation is a critical activation step, preparing the aromatic ring for subsequent cleavage. The enzyme responsible, a broad substrate-specific phenol hydroxylase, is inducible by the presence of phenol or para-substituted alkylphenols. nih.gov

Following the formation of the alkylcatechol intermediate, the aromatic ring is cleaved. The most common mechanism for the degradation of catechols derived from alkylphenols is meta-cleavage, which is catalyzed by catechol 2,3-dioxygenase. frontiersin.org This enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms, opening up the aromatic ring and forming a 2-hydroxy-6-oxo-octa-2,4-dienoic acid derivative (in the case of a C8 alkyl chain). Subsequent enzymatic reactions then process this linear intermediate, ultimately leading to intermediates of central metabolism, such as those of the TCA cycle.

The degradation of the long dodecyl chain of this compound likely proceeds through a series of oxidative steps, although this can be a slower process compared to the degradation of the aromatic moiety. In some cases, the alkyl chain is oxidized to form corresponding alcohols and carboxylic acids. researchgate.netnih.gov

Ligninolytic fungi also play a role in the degradation of hazardous organic pollutants, including alkylphenols. mdpi.com These fungi utilize extracellular enzymes such as laccases and peroxidases to initiate the breakdown of these compounds. mdpi.com The degradation of isononylphenol (B1143871) by several basidiomycetes, for example, was associated with the production of laccase and Mn-peroxidase. mdpi.com

The biotransformation of alkylphenols is a complex process influenced by the specific microbial strains present, environmental conditions, and the chemical structure of the compound itself. The long, unbranched dodecyl chain of this compound suggests that it would be susceptible to microbial degradation, likely initiated by hydroxylation of the aromatic ring, followed by meta-cleavage.

| Microorganism | Substrate(s) | Key Enzyme(s) | Initial Metabolite(s) |

| Pseudomonas putida JD1 | 4-Ethylphenol, 4-n-Propylphenol, 4-n-Butylphenol | 4-Ethylphenol methylenehydroxylase | 1-(4'-hydroxyphenyl)ethanol, 1-(4'-hydroxyphenyl)propanol |

| Pseudomonas sp. KL28 | 4-n-Alkylphenols (C1-C5) | Phenol Hydroxylase, Catechol 2,3-dioxygenase | 4-Alkylcatechols |

| Rhodococcus rhodochrous EP4 | 4-Ethylphenol, 4-Propylphenol | Alkylphenol Hydroxylase (AphAB), Extradiol dioxygenase (AphC) | 4-Ethylcatechol |

| Pseudomonas veronii INA06 | 4-n-Amylphenol, 4-n-Hexylphenol | Phenol Hydroxylase | Not specified |

| Rainbow Trout (Oncorhynchus mykiss) Hepatocytes | 4-tert-Octylphenol | Cytochrome P-450 monooxygenase | 4-t-OP-beta-glucuronide, hydroxylated 4-t-OP |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for 4-Dodecyl-O-cresol Synthesis

The primary synthesis route for this compound is the Friedel-Crafts alkylation of o-cresol (B1677501) with a dodecylating agent. While effective, traditional methods often rely on homogenous catalysts that present challenges in separation and recycling. Future research is increasingly directed towards developing heterogeneous, reusable, and environmentally benign catalytic systems to enhance process efficiency and sustainability.

Key research thrusts include:

Solid Acid Catalysts: There is a growing interest in replacing liquid acids with solid acid catalysts such as zeolites, sulfated metal oxides, and ion-exchange resins. For instance, research on the alkylation of other phenols has demonstrated the utility of catalysts like ZSM-5, which can be modified to improve selectivity. dicp.ac.cn A novel route for producing para-cresol with high selectivity was achieved through the conversion of anisole (B1667542) on a modified ZSM-5 catalyst, suggesting that similar shape-selective zeolites could be tailored for the synthesis of this compound. dicp.ac.cn

Mesoporous Superacidic Catalysts: Novel mesoporous superacidic catalysts, such as modified zirconia-based systems like UDCaT-5, have shown high activity and selectivity in the alkylation of o-cresol with alcohols to produce carvacrol. researchgate.net Adapting these powerful catalysts for dodecylation could lead to high-yield, solvent-free reaction conditions, aligning with the principles of green chemistry. researchgate.net

Molecular Sieve and Composite Catalysts: A patent for cresol (B1669610) synthesis highlights the use of a composite catalyst made of a titanium-silicon molecular sieve and diatomite, modified with rare earth elements. google.com This system facilitates a one-step hydroxylation of toluene (B28343) under mild conditions with high efficiency. google.com The development of analogous structured catalysts for the direct alkylation of o-cresol could offer a continuous, fixed-bed reactor system, simplifying the industrial production of this compound.

Magnetically Separable Catalysts: An emerging area is the design of catalysts that can be easily recovered using a magnetic field. Recent studies have shown the synthesis of magnetically separable sulfonic acid-functionalized Brønsted acid catalysts that are effective in condensation reactions. researchgate.net Applying this concept to the alkylation of o-cresol would significantly streamline catalyst recycling and reduce processing costs.

A comparative overview of potential catalytic systems is presented below.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis | Research Focus |

| Zeolites | Modified ZSM-5 | Shape selectivity for para-position alkylation, reusability, thermal stability. dicp.ac.cn | Pore engineering and surface modification to optimize for long-chain alkylation. |

| Superacids | UDCaT-5 (modified zirconia) | High catalytic activity, potential for solvent-free conditions, high product selectivity. researchgate.net | Catalyst stability and adaptation from isopropylation to dodecylation reactions. |

| Composite Catalysts | Ti-Si Molecular Sieve/Diatomite | Suitability for continuous fixed-bed reactors, mild reaction conditions, high oxidant efficiency. google.com | Tailoring the composite for liquid-phase alkylation with long-chain alkenes or alcohols. |

| Magnetic Catalysts | Fe₃O₄@SiO₂-SO₃H | Facile separation and recovery, reduced catalyst loss, potential for high reusability. researchgate.net | Ensuring high catalytic activity and stability over multiple reaction cycles. |

Exploration of Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies

Accurate detection and quantification of this compound, its isomers, and potential byproducts are crucial for quality control and mechanistic investigations. While standard methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established, future research will likely focus on enhancing sensitivity, resolution, and in-situ monitoring capabilities. nih.govosha.gov

Advanced Chromatographic Methods: The separation of cresol isomers can be challenging. Future work could explore the use of advanced capillary GC columns and novel stationary phases in HPLC for complete isomer resolution. nih.govpjps.pk Techniques like two-dimensional GC (GCxGC) coupled with mass spectrometry (MS) could provide unparalleled separation and identification of trace impurities in complex matrices.

Hyphenated Spectroscopic Techniques: The coupling of chromatography with advanced detectors is essential. GC-MS is routinely used for structural confirmation. Further exploration of techniques like GC-Fourier Transform Infrared Spectroscopy (GC-FTIR) could provide complementary structural information, particularly regarding isomeric substitution patterns. pjps.pk For non-volatile derivatives or reaction intermediates, HPLC coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) will be invaluable.

In-situ Reaction Monitoring: To gain deeper insight into reaction mechanisms and kinetics, the application of in-situ analytical techniques is a promising frontier. Probes based on Raman or mid-infrared spectroscopy could be integrated into reaction vessels to monitor the consumption of reactants and the formation of products in real-time, providing critical data for process optimization.

Chemometric Analysis: The simultaneous determination of multiple cresol isomers and related compounds can be achieved using UV-Vis spectrophotometry combined with multivariate regression methods like Principal Component Regression (PCR) and Partial Least Squares (PLS). pjps.pk These chemometric approaches offer a rapid and cost-effective alternative to chromatographic methods for routine analysis, requiring no prior separation steps. pjps.pk

| Technique | Principle | Application in this compound Research | Future Directions |

| Capillary GC-MS | Separation by volatility and partitioning, followed by mass-based identification. cdc.gov | Purity validation, identification of isomers and byproducts. | Use of chiral columns to separate potential stereoisomers; coupling with high-resolution MS for exact mass determination. |

| Reversed-Phase HPLC-UV | Separation based on hydrophobicity, with UV detection for aromatic compounds. nih.gov | Quantification and separation of phenolic compounds. osha.gov | Development of novel stationary phases (e.g., based on cyclodextrins) for improved isomer separation. nih.gov |

| NMR Spectroscopy | Analysis of nuclear magnetic properties to elucidate molecular structure. | Confirmation of structural integrity, including alkyl chain integration and aromatic substitution patterns. | Use of advanced 2D-NMR techniques (COSY, HMBC) for unambiguous assignment of complex derivatives. |

| In-situ Spectroscopy (Raman/IR) | Real-time monitoring of vibrational modes of molecules in the reaction mixture. | Mechanistic studies, kinetic analysis of catalytic synthesis. | Development of robust fiber-optic probes and chemometric models for quantitative analysis during reaction. |

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental investigation offers a powerful paradigm for accelerating research into this compound. Molecular modeling can provide predictive insights into reactivity, molecular interactions, and spectroscopic properties, thereby guiding and rationalizing experimental work.

Modeling Reaction Mechanisms: Density Functional Theory (DFT) can be used to model the entire reaction coordinate for the synthesis of this compound. This allows for the calculation of activation energies for different pathways, the identification of transition states, and the prediction of product selectivity for various catalysts. Such computational screening can significantly reduce the experimental effort required to identify optimal reaction conditions. researchgate.net

Predicting Physicochemical and Spectroscopic Properties: Computational models can accurately predict properties such as molecular geometry, charge distribution, and spectroscopic signatures (NMR, IR, UV-Vis). For example, a study on the hydrogen bonding between p-cresol (B1678582) and dodecylguanidine (B90949) used DFT to calculate the binding energy and optimized geometry of the complex, which showed excellent agreement with experimental data from UV spectroscopy. acs.org These predictive capabilities are crucial for interpreting experimental spectra and understanding intermolecular forces.

Designing Novel Derivatives: Computational tools can be employed to design new derivatives of this compound with enhanced properties. For instance, by modeling the interaction of various functionalized derivatives with biological targets or material interfaces, researchers can pre-select the most promising candidates for synthesis. This approach has been used to screen lubricant additives for compatibility and performance. researchgate.net

A compelling example of this synergy is the study of H-bonding interactions, which are critical to the compound's behavior in various systems.

| Parameter | Experimental Finding (p-cresol/dodecylguanidine in hexane) acs.org | Computational Result (p-cresol/ethylguanidine in vacuo) acs.org | Implication for Research |

| Binding Enthalpy (ΔH°) | -74 ± 4 kJ mol⁻¹ | - | Provides a benchmark for the strength of H-bonding involving the phenolic group. |

| Binding Energy (ΔE) | - | -71 kJ mol⁻¹ | DFT calculations provide a strong theoretical basis for the experimentally observed interaction energy. |

| Complex Formation | Confirmed by significant shifts in UV absorption spectra upon mixing. | Energy-optimized geometry shows a stable H-bonded complex with a 2.60 Å O···N distance. | Validates the use of computational models to predict and analyze intermolecular interactions for this compound. |

Emerging Research Areas and Unexplored Chemical Reactivity of this compound

While this compound is known as an intermediate, its unique combination of a hydrophilic phenolic head and a long hydrophobic dodecyl tail suggests a range of untapped applications and chemical behaviors.

Antioxidant and Stabilizer Formulations: The hindered phenolic structure suggests inherent antioxidant properties. Research into its efficacy as a radical scavenger, particularly in non-aqueous systems like lubricants, polymers, and fuels, is a promising avenue. The synthesis of multifunctional antioxidants, similar to 2,4-Bis(dodecylthiomethyl)-6-methylphenol, by introducing sulfur-containing groups could lead to synergistic stabilizing effects. alfa-chemistry.com

Advanced Materials and Supramolecular Chemistry: The amphiphilic nature of this compound makes it a candidate for applications in materials science. Its potential as a building block for liquid crystals, a component in specialized surfactants, or a modifier for polymer properties warrants investigation. Its ability to form H-bonded networks could be exploited in the design of self-assembling materials.

Biologically Active Derivatives: While direct therapeutic applications are outside the current scope, exploring its use as a scaffold for creating new molecules is a valid research direction. For example, the phenolic hydroxyl group and the aromatic ring are amenable to further chemical modification. Electrophilic substitution could be used to introduce other functional groups, and oxidation could yield corresponding quinones. Furthermore, creating iodinated derivatives, analogous to o-Cresol, 4,6-diiodo-, could be explored for applications in specialized fields like medical imaging research. ontosight.ai

Polymer Chemistry: The compound can serve as a monomer or a chain-terminating agent in polymerization reactions. Research on incorporating this compound into resin formulations, similar to how o-cresol is used in o-cresol-furfural-formaldehyde resins, could lead to new polymers with modified properties such as increased hydrophobicity and flexibility. mdpi.com

The exploration of these areas will expand the chemical utility of this compound beyond its current role as a simple intermediate.

Q & A

Q. How can researchers ensure reproducibility in metabolic pathway studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.